![molecular formula C14H27O3Si B14748250 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon typically involves the reaction of tri-tert-butoxysilchlorane (t-BuSiCl3) with vinyl lithium (LiC2H4) under low-temperature conditions . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield. Industrial production methods may vary slightly depending on the required scale and purity, but the fundamental reaction remains consistent.
化学反应分析
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon has several scientific research applications:
Biology: The compound’s unique properties make it useful in modifying polymers to enhance their water resistance, adhesion, and thermal stability.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential biomedical applications.
作用机制
The mechanism of action of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon involves its ability to form silane crosslinking networks. This process improves the material properties of the substrates it is applied to. The molecular targets include inorganic fillers and organic resins, which react with the compound to form a stable network, enhancing the overall performance of the material .
相似化合物的比较
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon can be compared to other similar organosilicon compounds, such as:
Vinyltriethoxysilane: Similar in structure but with ethoxy groups instead of tert-butoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups, offering different reactivity and application properties.
Tri-tert-butoxysilane: Lacks the vinyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of tert-butoxy groups and a vinyl group, providing a balance of reactivity and stability that is advantageous in various industrial applications.
属性
分子式 |
C14H27O3Si |
|---|---|
分子量 |
271.45 g/mol |
InChI |
InChI=1S/C14H27O3Si/c1-12(2,3)15-10(16-13(4,5)6)11(18)17-14(7,8)9/h1-9H3 |
InChI 键 |
IZUUSJUCJXGYDZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=C(OC(C)(C)C)[Si])OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


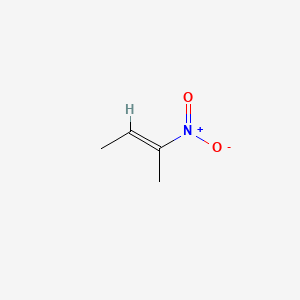
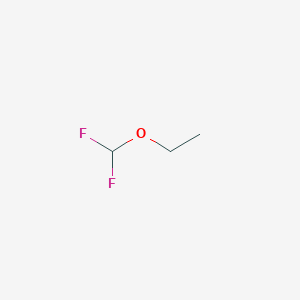
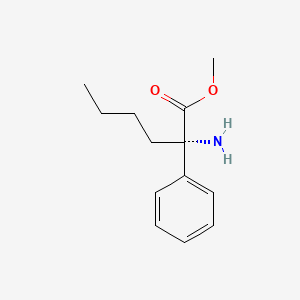
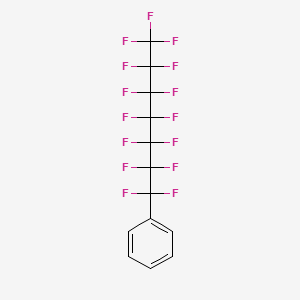
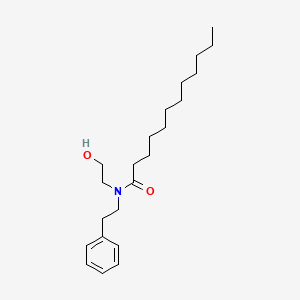
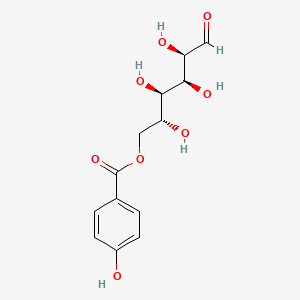
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
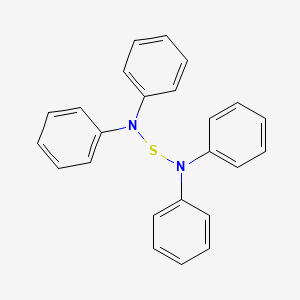
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
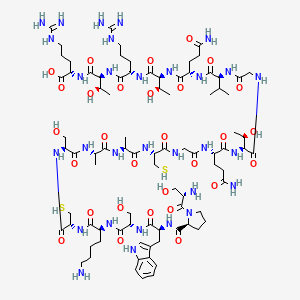
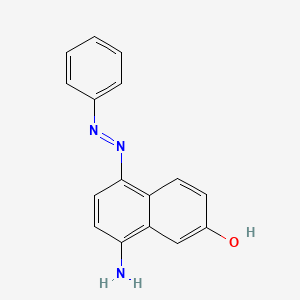
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
